6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
CAS No.: 877651-51-9
Cat. No.: VC6269837
Molecular Formula: C19H13ClN4O7S2
Molecular Weight: 508.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877651-51-9 |
|---|---|
| Molecular Formula | C19H13ClN4O7S2 |
| Molecular Weight | 508.9 |
| IUPAC Name | [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate |
| Standard InChI | InChI=1S/C19H13ClN4O7S2/c20-12-4-3-10(5-13(12)24(28)29)17(27)31-15-7-30-11(6-14(15)25)8-32-19-23-22-18(33-19)21-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,21,22,26) |
| Standard InChI Key | IZQZEWADPIZLAV-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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1,3,4-Thiadiazole Core: A five-membered ring containing two nitrogen atoms and one sulfur atom, substituted at position 5 with a cyclopropanecarboxamide group.
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Pyran-4-one Ring: A six-membered oxygen-containing heterocycle with a ketone group at position 4, functionalized at position 6 with a thiomethyl linker connected to the thiadiazole unit.
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4-Chloro-3-Nitrobenzoate Ester: An aromatic ester featuring electron-withdrawing substituents (chloro and nitro groups) at positions 4 and 3, respectively.
The interplay of these groups confers unique electronic and steric properties, influencing reactivity and biological interactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 877651-51-9 |
| Molecular Formula | C₁₉H₁₃ClN₄O₇S₂ |
| Molecular Weight | 508.9 g/mol |
| IUPAC Name | [6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate |
| SMILES | C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)Cl)N+[O-] |
| Solubility | Not available |
Synthesis and Characterization
Synthetic Pathway
The synthesis involves sequential reactions:
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Formation of the 1,3,4-Thiadiazole Core: Cyclopropanecarboxylic acid is converted to its acyl chloride, which reacts with thiosemicarbazide to form the thiadiazole-5-carboxamide intermediate.
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Functionalization of the Pyran-4-one Ring: The pyranone is derivatized at position 6 via a thiomethyl (-SCH₂-) linker, enabling conjugation to the thiadiazole unit.
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Esterification with 4-Chloro-3-Nitrobenzoic Acid: The pyranone’s hydroxyl group at position 3 undergoes esterification with 4-chloro-3-nitrobenzoyl chloride.
Spectroscopic Characterization
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FT-IR Spectroscopy: Confirms functional groups via characteristic absorptions:
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NMR Spectroscopy:
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Elemental Analysis: Validates the molecular formula by matching experimental and theoretical carbon, hydrogen, and nitrogen percentages.
Physicochemical and Pharmacokinetic Considerations
Metabolic Pathways
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Cytochrome P450 Metabolism: Predicted oxidation of the thiadiazole and pyranone rings.
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Ester Hydrolysis: Potential cleavage by esterases, releasing 4-chloro-3-nitrobenzoic acid and the pyran-thiadiazole alcohol.
Comparative Analysis with Structural Analogues
Replacing the 4-chloro-3-nitrobenzoate group with a morpholinosulfonyl moiety (as in PubChem CID 18572993) alters electronic properties, reducing cytotoxicity but improving solubility . Such structure-activity relationships highlight the nitro group’s role in biological efficacy .
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